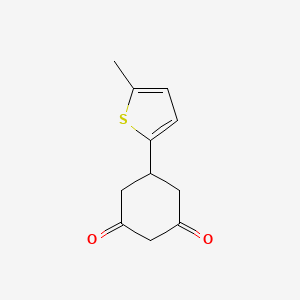
5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione
Vue d'ensemble
Description
Cyclohexane-1,3-dione derivatives, such as 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione, are important precursors in the synthesis of various bioactive molecules. These compounds are known for their versatility due to the presence of an active methylene moiety and di-carbonyl groups, which allow for the construction of complex structures with potential biological activities, including anti-viral, anti-bacterial, and anti-cancer properties .
Synthesis Analysis
The synthesis of cyclohexane-1,3-dione derivatives typically involves Michael addition reactions, which are a cornerstone in constructing these compounds. For instance, the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione derivatives has been demonstrated through the reaction of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate sodium salts . Similarly, the synthesis of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione showcases the reactivity of these scaffolds with various substrates, leading to a range of derivatives .
Molecular Structure Analysis
The molecular structure of cyclohexane-1,3-dione derivatives is characterized by the presence of a six-membered ring with two ketone functionalities. This structure is highly reactive and can undergo various transformations. The crystal structures of some derivatives, such as 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, have been elucidated, providing insight into the three-dimensional arrangement of these molecules .
Chemical Reactions Analysis
Cyclohexane-1,3-dione derivatives participate in a wide array of chemical reactions. They can react with aldehydes, malononitriles, and other substrates to form six-membered oxygen heterocycles . Additionally, they can undergo intramolecular reactions, as seen with nitro-olefin–cyclohexane-1,3-dione Michael adducts, leading to the formation of unique butenolide derivatives . The generation of 5,6-dimethylene-2-cyclohexene-1,4-diones and their subsequent reactions to form polycyclic 1,4-benzoquinones also exemplify the diverse reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane-1,3-dione derivatives are influenced by their functional groups and molecular structure. These compounds are typically solid at room temperature and can be characterized using techniques such as Fourier-transform infrared spectroscopy, 1H NMR, and 13C NMR . Their reactivity is a key feature, allowing them to serve as intermediates in the synthesis of various heterocyclic compounds. The presence of substituents, such as the trifluoromethyl group, can significantly alter their reactivity and physical properties .
Propriétés
IUPAC Name |
5-(5-methylthiophen-2-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c1-7-2-3-11(14-7)8-4-9(12)6-10(13)5-8/h2-3,8H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTHSEDFCHJXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CC(=O)CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methylthiophen-2-yl)cyclohexane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




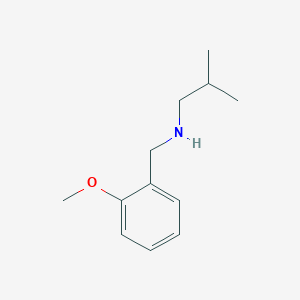
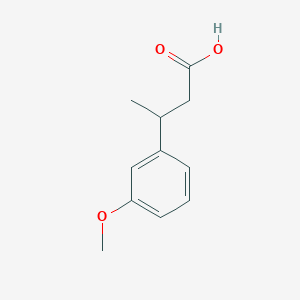
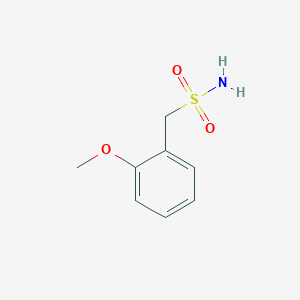
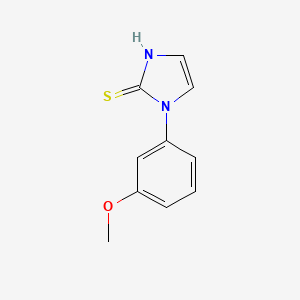

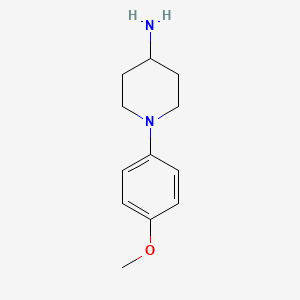
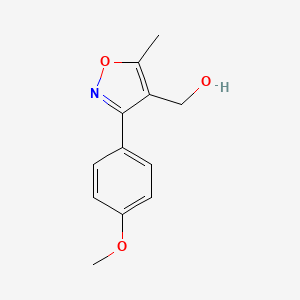
![[1-(4-Methoxyphenyl)cyclohexyl]methanamine](/img/structure/B3022431.png)
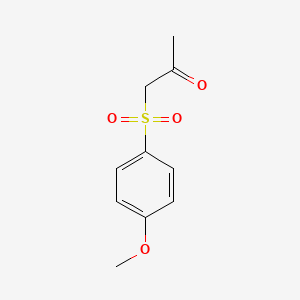
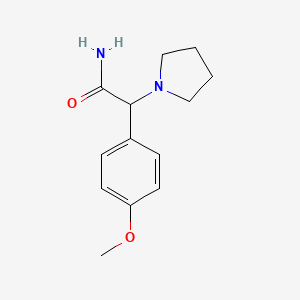
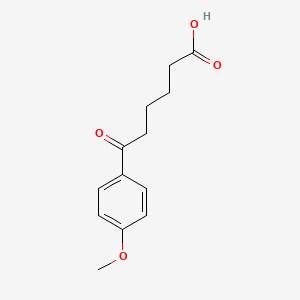
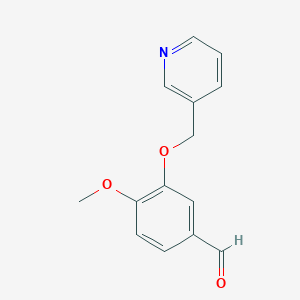
![5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3022438.png)